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Compound of Interest |

4-(Dimethylamino)-3-
Compound Name:

methylbenzaldehyde
CAS No.: 1424-69-7
Cat. No.: B189911

Get Quote

\ J

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-
(Dimethylamino)-3-methylbenzaldehyde, a substituted aromatic aldehyde of interest in
chemical synthesis and materials science. While comprehensive, experimentally-derived
spectral data for this specific molecule is not widely available in published literature, this guide,
grounded in established spectroscopic principles and data from closely related analogs, offers
a robust predictive characterization. This document is intended for researchers, scientists, and
professionals in drug development who require a thorough understanding of the structural
elucidation of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

4-(Dimethylamino)-3-methylbenzaldehyde possesses a unique substitution pattern on the
benzene ring that significantly influences its spectral properties. The electron-donating
dimethylamino group and the weakly electron-donating methyl group, in conjunction with the
electron-withdrawing aldehyde group, create a distinct electronic environment that is reflected
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in the NMR chemical shifts, the vibrational modes observed in IR spectroscopy, and the
fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules
in solution. The following sections detail the predicted *H and *3C NMR spectra of 4-
(Dimethylamino)-3-methylbenzaldehyde. These predictions are based on established
substituent effects on aromatic systems.

Predicted *H NMR Spectrum

The *H NMR spectrum is expected to show distinct signals for the aldehyde proton, the
aromatic protons, the N,N-dimethyl protons, and the aromatic methyl protons.

Table 1: Predicted *H NMR Chemical Shifts for 4-(Dimethylamino)-3-methylbenzaldehyde

Predicted Chemical

Proton Assignment ) Multiplicity Integration
Shift (6, ppm)
Aldehyde-H 9.8-10.0 Singlet (s) 1H
Aromatic-H (H-2) 75-77 Singlet (s) 1H
Aromatic-H (H-6) 7.4-7.6 Doublet (d) 1H
Aromatic-H (H-5) 6.8-7.0 Doublet (d) 1H
N(CHs)2 29-31 Singlet (s) 6H
Ar-CHs 22-24 Singlet (s) 3H

Disclaimer: These are predicted values and may vary slightly based on the solvent and
experimental conditions.

Causality of Chemical Shifts:

» Aldehyde Proton: The aldehyde proton is highly deshielded due to the electronegativity of the
oxygen atom and the anisotropic effect of the carbonyl group, hence its downfield chemical
shift.
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e Aromatic Protons: The protons on the aromatic ring exhibit a predictable splitting pattern. H-2
will be a singlet due to the absence of adjacent protons. H-6 will be a doublet due to coupling
with H-5, and H-5 will be a doublet due to coupling with H-6. The electron-donating
dimethylamino group strongly shields the ortho (H-5) and para (H-2, relative to the methyl
group) positions, shifting them upfield compared to unsubstituted benzaldehyde.

¢ N,N-Dimethyl Protons: The six protons of the two methyl groups attached to the nitrogen
appear as a sharp singlet, as they are equivalent.

« Aromatic Methyl Protons: The protons of the methyl group on the aromatic ring will also
appear as a singlet.

Diagram 1: Molecular Structure and Proton Assignments

Caption: Molecular structure of 4-(Dimethylamino)-3-methylbenzaldehyde with proton
numbering.

Predicted *C NMR Spectrum

The 13C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted 13C NMR Chemical Shifts for 4-(Dimethylamino)-3-methylbenzaldehyde
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C=0 190 - 195

C-4 150 - 155

C-2 135 - 140

C-3 130 - 135

C-1 125 - 130

C-6 120 - 125

C-5 110 - 115

N(CHs)2 40 - 45

Ar-CHs 15-20

Disclaimer: These are predicted values and may vary slightly based on the solvent and
experimental conditions.

Causality of Chemical Shifts:
o Carbonyl Carbon: The carbonyl carbon is significantly deshielded and appears far downfield.

o Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the
substituents. The carbon attached to the electron-donating dimethylamino group (C-4) will be
shifted downfield, as will the carbons ortho and para to the aldehyde group. The carbons
shielded by the electron-donating groups will appear more upfield.

o Alkyl Carbons: The carbons of the dimethylamino and methyl groups will appear in the
upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation, which causes vibrations of the chemical bonds.
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Table 3: Predicted Characteristic IR Absorption Bands for 4-(Dimethylamino)-3-
methylbenzaldehyde

Wavenumber (cm~?) Vibration Intensity
2950 - 2850 C-H stretch (aliphatic) Medium
2850 - 2750 C-H stretch (aldehyde) Medium, two bands
1700 - 1680 C=0 stretch (aldehyde) Strong
1600 - 1580 C=C stretch (aromatic) Medium-Strong
1500 - 1450 C=C stretch (aromatic) Medium-Strong
1370 - 1350 C-N stretch (aromatic amine) Medium
850 - 800 C-H bend (aromatic, out-of- Strong

plane)

Interpretation of IR Spectrum:

The IR spectrum will be dominated by a strong carbonyl (C=0) stretch characteristic of an
aromatic aldehyde. The presence of two medium intensity bands for the aldehyde C-H stretch
is also a key diagnostic feature. The aromatic C=C stretching vibrations will appear in the 1600-
1450 cm~1 region. The C-N stretching of the dimethylamino group and the out-of-plane C-H
bending of the substituted aromatic ring will also be observable. For comparison, the IR
spectrum of 4-(dimethylamino)benzaldehyde shows a characteristic C=0 stretching peak
around 1680 cm~1.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

Molecular Formula: C10H13NO Molecular Weight: 163.22 g/mol

Predicted Mass Spectrum Fragmentation:
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e Molecular lon (M*): The mass spectrum is expected to show a prominent molecular ion peak
at m/z = 163.

e Major Fragments:
o m/z = 162: Loss of a hydrogen atom ([M-H]*), which is common for aldehydes.
o m/z = 134: Loss of the formyl radical (-CHO) to give a stable benzylic cation.
o m/z = 148: Loss of a methyl radical (-CHs) from the dimethylamino group.

Diagram 2: Predicted Mass Spectrometry Fragmentation

[M-H]*
m/z = 162
/H.'

[M-CHOJ*

m/z =134

[M-CHs]*
m/z = 148

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 4-(Dimethylamino)-3-
methylbenzaldehyde.

Experimental Protocols

The following are generalized, best-practice methodologies for acquiring the spectroscopic
data discussed in this guide.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-(Dimethylamino)-3-
methylbenzaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a
standard 5 mm NMR tube.

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b189911/docs?utm_src=pdf-body-img#spectroscopic-data-for-4-dimethylamino-3-methylbenzaldehyde-a-technical-guide
https://www.benchchem.com/product/b189911/docs?utm_src=pdf-body#spectroscopic-data-for-4-dimethylamino-3-methylbenzaldehyde-a-technical-guide
https://www.benchchem.com/product/b189911/docs?utm_src=pdf-body#spectroscopic-data-for-4-dimethylamino-3-methylbenzaldehyde-a-technical-guide
https://www.benchchem.com/product/b189911/docs?utm_src=pdf-body#spectroscopic-data-for-4-dimethylamino-3-methylbenzaldehyde-a-technical-guide
https://www.benchchem.com/product/b189911/docs?utm_src=pdf-body#spectroscopic-data-for-4-dimethylamino-3-methylbenzaldehyde-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189911?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune
and shim the instrument to ensure optimal resolution and lineshape.

H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical
parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient
number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans and a longer relaxation delay may be necessary due to the lower
natural abundance of 13C.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum and reference the
chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of
the compound with dry KBr powder and pressing the mixture into a thin, transparent disk.
Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt
plates (e.g., NaCl or KBr).

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of the empty sample compartment or the
pure KBr pellet/salt plates. Then, record the sample spectrum. The instrument software will
automatically ratio the sample spectrum to the background spectrum to produce the final
absorbance or transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional group vibrations.

Mass Spectrometry

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a suitable ionization method. Electron lonization (EI) is a common technique for volatile and
thermally stable compounds.
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« lonization: In El, the sample is bombarded with a high-energy electron beam, causing
ionization and fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

o Data Interpretation: Identify the molecular ion peak to determine the molecular weight.
Analyze the fragmentation pattern to gain structural information.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic
characterization of 4-(Dimethylamino)-3-methylbenzaldehyde. The detailed analysis of the
expected NMR, IR, and MS data, along with the underlying scientific principles, serves as a
valuable resource for the identification and structural confirmation of this compound in a
research and development setting. Experimental verification of these predictions is encouraged
for definitive structural assignment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dimethylamino-3-methylbenzaldehyde-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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